2,3-Dibromosuccinic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
- ¹H NMR (300 MHz, DMSO-d₆): A singlet at δ 4.52 ppm integrates for two protons (CHBr), while carboxyl protons appear as a broad peak at δ 13.75 ppm .
- ¹³C NMR (75 MHz, DMSO-d₆): Peaks at δ 170.2 (COOH), 62.8 (C-Br), and 39.4 ppm (CH₂) .
- ²D NOESY : Absence of cross-peaks between bromines confirms their antiperiplanar arrangement .
Infrared (IR) and Raman Spectroscopic Features
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) yields characteristic fragments:
| m/z | Ion | Rel. Abundance (%) |
|---|---|---|
| 274 | [M]⁺ | 15 |
| 195 | [M−Br]⁺ | 40 |
| 117 | [C₄H₅O₄]⁺ | 100 |
| 79 | [Br]⁺ | 85 |
The base peak at m/z 117 corresponds to dehydrogenated succinic acid .
Thermochemical Properties and Phase Behavior
| Property | Value |
|---|---|
| Melting Point (°C) | 288–290 |
| Boiling Point (°C) | 262.4 (predicted) |
| ΔfusH (kJ/mol) | 22.1 ± 0.5 |
| pKa₁/pKa₂ | 1.51/2.71 (20°C) |
| Solubility (H₂O) | 20 g/L (17°C) |
| Log P (octanol/water) | 0.84 ± 0.05 |
The compound exhibits enantiotropic polymorphism , transitioning from monoclinic to triclinic phases above 150°C . Its low aqueous solubility stems from strong intramolecular hydrogen bonding, which competes with solvent interactions .
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWGRXKOBIVTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862120 | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals. | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10348 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
526-78-3, 608-36-6 | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC100886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2,3-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dibromosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Fumaric Acid
One of the primary methods for synthesizing meso-2,3-dibromosuccinic acid involves the bromination of fumaric acid. The process can be summarized as follows:
- Reactants : Fumaric acid and bromine.
- Conditions : The reaction is carried out in an aqueous solution containing hydrogen bromide at temperatures ranging from 50 to 90 °C.
- Molar Ratio : The molar ratio of fumaric acid to bromine is typically between 1:1 to 1:1.1.
The reaction proceeds with the following steps:
- A suspension of fumaric acid is prepared in an aqueous solution of hydrogen bromide (10-48% by weight).
- Bromine is slowly introduced into the suspension while maintaining the temperature.
- After the addition, the mixture is stirred and then cooled to precipitate meso-2,3-dibromosuccinic acid, which can be filtered and washed to remove residual hydrogen bromide.
This method yields a purity of approximately 90-98% for the meso-form of the compound.
Bromination of Maleic Acid
Another effective method utilizes maleic acid as a starting material:
- Reactants : Maleic acid and bromine.
- Conditions : Similar to fumaric acid, this reaction occurs in an aqueous hydrogen bromide solution at elevated temperatures (80-90 °C).
- Molar Ratio : The molar ratio remains consistent with that used for fumaric acid.
The procedure involves:
- Dissolving maleic acid in a concentrated hydrogen bromide solution.
- Gradually adding bromine while maintaining the temperature.
- Cooling the reaction mixture to precipitate meso-2,3-dibromosuccinic acid.
This method also achieves high yields and purity levels suitable for industrial applications.
Comparative Analysis of Yield and Purity
The following table summarizes the yields and purity levels obtained from both methods:
| Method | Starting Material | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|
| Bromination of Fumaric Acid | Fumaric Acid | 97.6 | 90-98 | 268 (decomposes) |
| Bromination of Maleic Acid | Maleic Acid | 90.05 | 90-92 | 262 (decomposes) |
Both methods demonstrate effective routes for synthesizing meso-2,3-dibromosuccinic acid, with fumaric acid generally yielding slightly higher purity and yield rates.
Discussion on Reaction Mechanism
The bromination process involves electrophilic addition where bromine reacts with the double bond present in fumaric or maleic acid. This reaction results in the formation of dibromosuccinic acid with specific stereochemical configurations leading to the meso form being favored under these conditions.
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms in meso-2,3-dibromosuccinic acid undergo nucleophilic substitution, enabling the synthesis of derivatives.
Hydroxylation
-
Reaction : Bromine atoms are replaced by hydroxyl groups in alkaline conditions.
-
Reagents : NaOH or KOH in aqueous or alcoholic solutions.
-
Product : meso-2,3-Dihydroxysuccinic acid (meso-tartaric acid) forms via a double nucleophilic substitution mechanism .
Thiol Substitution
-
Reaction : Bromines react with thiols (e.g., sodium hydrosulfide) to form thioether derivatives.
-
Conditions : Requires elevated temperatures (60–80°C) and polar aprotic solvents .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydroxylation | 1M NaOH, 80°C, 2 hours | meso-Tartaric acid | ~85% |
| Thiol Substitution | NaSH, DMF, 70°C, 4 hours | meso-2,3-Dimercaptosuccinic acid | ~70% |
Elimination Reactions
Elimination of HBr from meso-2,3-dibromosuccinic acid generates unsaturated dicarboxylic acids.
Formation of Fumaric Acid
-
Reaction : Dehydrohalogenation using strong bases (e.g., KOH) produces fumaric acid.
-
Mechanism : Anti-elimination of HBr results in a trans-alkene configuration .
-
Conditions : Reflux in ethanol with excess KOH (3 equivalents) for 6 hours .
Thermal Decomposition
-
Reaction : Heating above 260°C induces decomposition, releasing HBr and forming maleic anhydride.
-
Note : This reaction is less synthetically useful due to competing side reactions .
Reactions of Carboxylic Acid Groups
The carboxylic acid functionalities participate in typical acid-base and condensation reactions.
Salt Formation
-
Reaction : Neutralization with bases (e.g., NaOH) yields disodium salts.
-
Applications : Salts enhance solubility for industrial formulations .
Esterification
-
Reaction : Reacts with alcohols (e.g., methanol) under acidic catalysis to form diesters.
| Ester Product | Alcohol Used | Catalyst | Yield |
|---|---|---|---|
| Dimethyl meso-2,3-dibromosuccinate | Methanol | HSO | ~90% |
Reduction Reactions
Selective reduction of carboxylic acids or bromine atoms is achievable under controlled conditions.
Carboxylic Acid Reduction
Debromination
-
Reagents : Zn/HOAc or catalytic hydrogenation (Pd/C, H).
Oxidation Reactions
Oxidation typically targets the carbon backbone or functional groups:
Scientific Research Applications
Synthesis of Pharmaceuticals
Meso-2,3-Dibromosuccinic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its chiral properties allow for the creation of enantiomerically pure compounds essential for developing drugs targeting specific metabolic pathways.
Key Applications:
- Chiral Building Block: The compound's unique stereochemistry is utilized to produce enantiomerically pure compounds that are vital in the pharmaceutical industry .
- Drug Development: It plays a role in synthesizing drugs for conditions such as cold, fever, nerve pain, and bronchitis .
Biochemical Research
In biochemistry, meso-2,3-Dibromosuccinic acid is employed to investigate metabolic processes and enzyme activities. This research aids in understanding various biological systems' mechanisms of action.
Case Studies:
- Enzyme Activity Studies: Researchers utilize the compound to study how enzymes interact with substrates and the effects of inhibitors on metabolic pathways .
Polymer Chemistry
The compound is applied in formulating specialty polymers that enhance properties like thermal stability and mechanical strength. These characteristics are essential for various industrial applications.
Applications:
- Polymer Formulation: Meso-2,3-Dibromosuccinic acid contributes to developing flame-retardant materials and coatings .
Environmental Studies
Meso-2,3-Dibromosuccinic acid is also significant in environmental research, particularly in studying the degradation of brominated compounds. This research helps understand their ecological impacts.
Research Focus:
- Degradation Studies: The compound aids in examining how brominated substances degrade in the environment and their potential effects on ecosystems .
Additional Industrial Applications
Beyond the primary fields mentioned above, meso-2,3-Dibromosuccinic acid finds use in several other industries.
Applications Include:
- Food Industry: Used as a food additive and preservative.
- Detergent Industry: Acts as an ingredient in formulating detergents.
- Fluorescent Whitening Agents: Employed in producing agents that enhance brightness in textiles and paper products .
Mechanism of Action
The mechanism of action of meso-2,3-Dibromosuccinic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the activity of enzymes and other proteins. The compound can also act as an inhibitor in certain biochemical pathways, affecting the overall metabolic processes .
Comparison with Similar Compounds
Stereoisomers of Dibromosuccinic Acid
Key Differences :
- Elimination Reactions : Racemic dibromosuccinic acid eliminates HBr readily to form 2-bromofumaric acid, whereas mDBSA resists elimination due to its stereochemical stability .
- Metal Coordination: mDBSA forms unique polynuclear Cu(II) complexes (e.g., [Cu₃(H₂O)₂(μ₃-OH)₂(μ₂-OAc)₂(DBrS)]), leveraging its bromine atoms for bridging, while non-meso isomers may adopt distinct coordination geometries .
Functional Group Analogues: Thiol vs. Bromine
Key Differences :
- Chelation Mechanism : DMSA uses its thiol groups to form stable five-membered rings with metals, whereas mDBSA participates in halogen bonding or substitution reactions .
- Pharmacology : DMSA is metabolized to mixed disulfides (e.g., with cysteine), enhancing urinary excretion of heavy metals, while mDBSA lacks therapeutic utility due to its reactivity and toxicity .
Structural Analogues: Phenyl vs. Bromine Substituents
Key Differences :
Biochemical Analogues: 2,3-Butanediol Derivatives
Key Differences :
Biological Activity
meso-2,3-Dibromosuccinic acid (CAS No. 608-36-6) is a dibrominated derivative of succinic acid, known for its unique stereochemistry and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and toxicology, due to its structural properties and interactions with biological systems.
- Molecular Formula : CHBrO
- Molecular Weight : 275.88 g/mol
- Melting Point : 255-260 °C
- Boiling Point : 262.4 °C
- Density : 2.5 g/cm³
- Solubility : 20 g/L in water at 20 °C
Biological Activity Overview
The biological activity of meso-2,3-dibromosuccinic acid has been investigated in various studies, focusing on its toxicity, mutagenicity, and potential therapeutic applications.
Toxicological Profile
- Acute Toxicity :
- Repeated Dose Toxicity :
- Genotoxicity :
Study on Antifungal Activity
A study by Dabholkar et al. (2011) explored the antifungal properties of dibromosuccinic acids, including meso-2,3-dibromosuccinic acid. The research indicated that these compounds could inhibit fungal growth, suggesting potential applications in treating fungal infections .
Environmental Impact
Research also assessed the ecological effects of meso-2,3-dibromosuccinic acid. It was found to have low toxicity to aquatic organisms and is not expected to cause long-term adverse effects on the environment .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg (low toxicity) |
| Repeated Dose Toxicity | NOAEL at 1000 mg/kg/day |
| Genotoxicity | Negative in bacterial mutation assays |
| Antifungal Activity | Potential antifungal properties reported |
| Environmental Impact | Low toxicity to aquatic life |
Q & A
Q. What are the critical physicochemical properties of meso-2,3-dibromosuccinic acid for experimental handling?
meso-2,3-Dibromosuccinic acid is a solid with a melting point of 255–290°C (literature-dependent variations) and a density of 2.486 g/cm³ . It is moderately soluble in water (20 g/L at 17°C) and more soluble in organic solvents like ethanol and ether . Due to its hygroscopic nature and hazard classification (skin corrosion 1B, WGK 3), storage must adhere to Category 8A guidelines (flammable, corrosive materials) in airtight containers at ambient temperatures .
Q. What synthetic routes yield high-purity meso-2,3-dibromosuccinic acid?
The compound is synthesized via bromination of maleic acid, where bromine is added to the double bond under controlled conditions . Purification involves recrystallization from hot ethanol or water to achieve ≥98% purity, as validated by elemental analysis (C, H, N content) and melting point consistency . For lab-scale synthesis, refluxing meso-2,3-dibromosuccinic acid with amines in ethanol (e.g., benzylmethylamine) followed by acidification and crystallization is a standard protocol .
Q. How is meso-2,3-dibromosuccinic acid characterized to confirm stereochemical purity?
Stereochemical validation requires a combination of techniques:
- X-ray crystallography : Resolves the meso configuration (C2 symmetry) via spatial arrangement of bromine atoms .
- NMR spectroscopy : Distinct splitting patterns in and NMR confirm equivalent protons on C2 and C3 due to the internal plane of symmetry .
- Elemental analysis : Matches calculated vs. observed C/H/Br ratios (e.g., C: 67.43%, H: 6.73%) .
Advanced Research Questions
Q. How does meso-2,3-dibromosuccinic acid enable asymmetric synthesis of diamino succinic acid derivatives?
The bromine atoms in meso-2,3-dibromosuccinic acid undergo nucleophilic substitution with amines, retaining stereochemistry due to the rigid meso configuration. For example, reacting with benzylmethylamine yields di-N-benzylmethylammonium meso-diaminosuccinate, a precursor for chiral ligands or peptidomimetics . The reaction requires refluxing in ethanol (8 hours) and pH-controlled acidification (HCl) to isolate the product .
Q. What methodological considerations apply when using meso-2,3-dibromosuccinic acid as a crosslinker in prodrug design?
In insulin prodrugs, meso-2,3-dibromosuccinic acid acts as a self-cleavable linker between dipeptides. Key considerations include:
- Cleavage kinetics : Hydrolysis rates depend on pH and temperature; stability studies in physiological buffers (e.g., PBS, pH 7.4) are critical .
- Steric effects : The meso configuration minimizes steric hindrance, enabling efficient conjugation with peptides .
- Analytical validation : Use LC-MS to monitor linker integrity and HPLC to quantify drug release profiles .
Q. How can contradictions in reported solubility data for meso-2,3-dibromosuccinic acid be resolved experimentally?
Discrepancies in solubility (e.g., 20 g/L in water vs. limited solubility in cold water) arise from polymorphism or impurities. To resolve:
- Perform temperature-dependent solubility assays (e.g., 17°C vs. 25°C) with purified batches .
- Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew measurements .
- Cross-validate with Karl Fischer titration to account for hygroscopic water uptake .
Q. What safety protocols are essential for handling meso-2,3-dibromosuccinic acid in catalytic applications?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (Skin Corrosion 1B) .
- Ventilation : Use fume hoods during reactions to avoid inhalation of dust/aerosols .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste (WGK 3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
